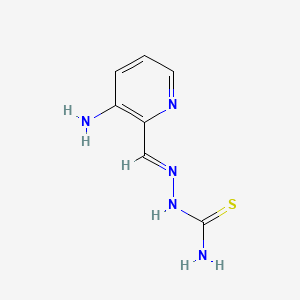

Triapine

Descripción general

Descripción

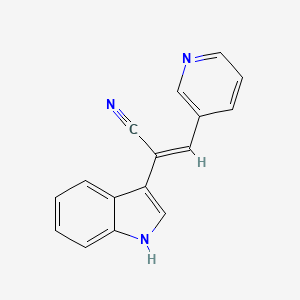

Triapine, también conocido como 3-aminopiridina-2-carboxaldehído tiosemicarbazona, es un potente inhibidor de molécula pequeña de la ribonucleótido reductasa. Esta enzima es crucial para la síntesis de ADN, lo que convierte a this compound en un candidato prometedor para el tratamiento del cáncer. Se ha investigado en múltiples ensayos clínicos para su eficacia contra varios tipos de cáncer, particularmente las neoplasias hematológicas .

Mecanismo De Acción

Triapine ejerce sus efectos inhibiendo la ribonucleótido reductasa, una enzima responsable de convertir ribonucleótidos en desoxirribonucleótidos, que son esenciales para la síntesis de ADN. Al unirse al sitio activo que contiene hierro de la enzima, this compound interrumpe su función, lo que lleva a una disminución de la síntesis de ADN y la proliferación celular . Este mecanismo hace que this compound sea particularmente eficaz contra las células cancerosas que se dividen rápidamente.

Análisis Bioquímico

Biochemical Properties

Triapine presents an N-N-S array of donor sites that strongly bind iron, robbing iron-containing enzymes of their prosthetic group . It belongs to the family of drugs called ribonucleotide reductase inhibitors . The main metabolic reactions of this compound, observed by electrochemical oxidations, liver microsomes and in vivo samples from mice, were dehydrogenation and hydroxylations .

Cellular Effects

Treatment of tumor cell lines with this compound causes a reduction in one or more of the deoxyribonucleotide triphosphates (dNTPs), resulting in the arrest or slowing of DNA synthesis and cellular proliferation . This compound’s potent inactivation of ribonucleotide reductase arrests cells at the G1/S cell cycle restriction checkpoint and enhances cisplatin–radiation cytotoxicity .

Molecular Mechanism

The mechanism by which this compound inhibits ribonucleotide reductase is similar to that of hydroxyurea. Both agents inhibit the M2 subunit of ribonucleotide reductase by quenching a tyrosyl-free radical . It is believed that the mode of action of this compound is based on the effective inhibition of ribonucleotide reductase as a result of Fe (II) chelation from the diferric-tyrosyl cofactor, followed by the generation of reactive oxygen species (ROS) .

Temporal Effects in Laboratory Settings

The in vivo data of the urine samples revealed very high levels of the metabolites and this compound itself already 15 min after treatment . This clearly indicates that this compound is rapidly metabolised and excreted .

Dosage Effects in Animal Models

In the toxicology studies of this compound, short 15-min i.v. infusions caused emesis in dogs, which was reduced by extending the infusion to 2 h .

Metabolic Pathways

The main metabolic reactions of this compound were dehydrogenation and hydroxylations . The dehydrogenated metabolite M1 was identified as a thiadiazole ring-closed oxidation product of this compound . CYP1A2 metabolism is the major metabolic pathway for this compound .

Transport and Distribution

This compound showed linear pharmacokinetic behavior although interpatient variability was relatively high . Peak concentrations at the 96-mg/m^2/day dose averaged 8 μm, and the mean elimination T1/2 ranged from 35 min to 3 h, with a median value of ∼1 h .

Subcellular Localization

Fluorescence microscopy of living SW480 (colon carcinoma) cells treated with this compound showed that this compound has a striking affinity to the nuclear membrane and to an organelle structure in the cytoplasm, whereas the localization in the nucleus was strongly different .

Métodos De Preparación

Triapine se sintetiza mediante la condensación de 3-aminopiridina-2-carboxaldehído con tiosemicarbazida. La reacción generalmente ocurre en un medio acuoso o alcohólico bajo condiciones de reflujo. El producto se purifica luego mediante recristalización .

Los métodos de producción industrial para this compound implican rutas sintéticas similares, pero a mayor escala. Las condiciones de reacción se optimizan para obtener mayores rendimientos y pureza, a menudo involucrando reactores de flujo continuo y técnicas de purificación avanzadas .

Análisis De Reacciones Químicas

Triapine sufre varios tipos de reacciones químicas, que incluyen:

Oxidación: this compound puede oxidarse electroquímicamente o enzimáticamente para formar varios metabolitos.

Los reactivos y condiciones comunes para estas reacciones incluyen celdas electroquímicas, microsomas hepáticos y varios agentes oxidantes. Los principales productos formados a partir de estas reacciones son típicamente derivados oxidados o unidos a metales de this compound .

Aplicaciones Científicas De Investigación

Triapine tiene una amplia gama de aplicaciones de investigación científica:

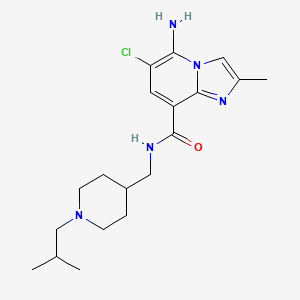

Comparación Con Compuestos Similares

Triapine pertenece a la clase de α-N-heterocíclicas tiosemicarbazonas, que son conocidas por su actividad inhibitoria de la ribonucleótido reductasa. Compuestos similares incluyen:

- 2-formilpiridina tiosemicarbazona

- 5-hidroxi-2-formilpiridina tiosemicarbazona

- Derivados de 3-aminopiridina-2-carboxaldehído tiosemicarbazona

En comparación con estos compuestos, this compound es único debido a su mayor potencia y selectividad para la ribonucleótido reductasa. Ha mostrado resultados prometedores en ensayos clínicos, particularmente contra las neoplasias hematológicas, aunque su eficacia contra los tumores sólidos sigue siendo limitada .

Propiedades

IUPAC Name |

[(E)-(3-aminopyridin-2-yl)methylideneamino]thiourea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9N5S/c8-5-2-1-3-10-6(5)4-11-12-7(9)13/h1-4H,8H2,(H3,9,12,13)/b11-4+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XMYKNCNAZKMVQN-NYYWCZLTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(N=C1)C=NNC(=S)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=C(N=C1)/C=N/NC(=S)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9N5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90893923 | |

| Record name | 3-Aminopyridine-2-carboxaldehyde thiosemicarbazone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90893923 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

143621-35-6 | |

| Record name | Triapine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0143621356 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Triapine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11940 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 3-Aminopyridine-2-carboxaldehyde thiosemicarbazone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90893923 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-[(3-Aminopyridin-2-yl)methylene]hydrazinecarbothioamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | OCX-0191 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U4XIL4091C | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

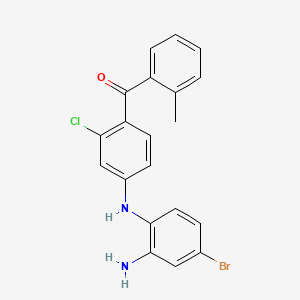

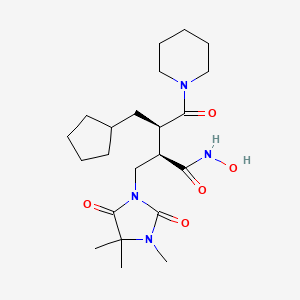

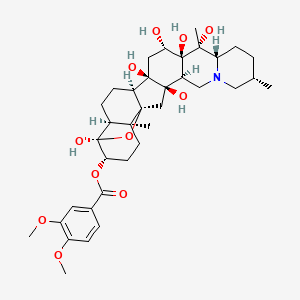

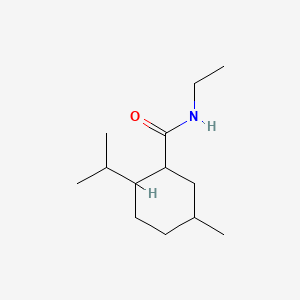

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[[[(1-Hydroxymethyl)cyclopentyl]amino]acetyl]-2,5-cis-pyrrolidinedicarbonitrile hydrochloride](/img/structure/B1662326.png)

![N-[2,6-Bis(1-methylethyl)phenyl]-N'-[4-[(4-nitrophenyl)thio]phenyl]urea](/img/structure/B1662339.png)

![[(4E,6Z,10Z)-13,14,17-Trimethoxy-4,8,10,12,16-pentamethyl-3,20,22-trioxo-2-azabicyclo[16.3.1]docosa-1(21),4,6,10,18-pentaen-9-yl] carbamate](/img/structure/B1662343.png)

![1-[(3,4-dimethoxyphenyl)methyl]-6-methyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole;hydrochloride](/img/structure/B1662344.png)